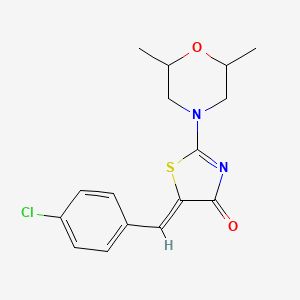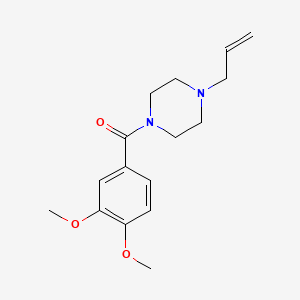![molecular formula C17H17F2N3O2S B5307419 1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5307419.png)
1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as DAPT and is a γ-secretase inhibitor.
Mechanism of Action
DAPT acts as a γ-secretase inhibitor, which means that it inhibits the activity of the γ-secretase enzyme. This enzyme is responsible for the cleavage of several membrane proteins, including the amyloid precursor protein (APP) and Notch. Inhibition of γ-secretase activity leads to a decrease in the production of amyloid beta and Notch intracellular domain (NICD), which are implicated in the development of Alzheimer's disease and cancer, respectively.
Biochemical and Physiological Effects:
DAPT has been shown to have several biochemical and physiological effects. In cancer research, DAPT has been shown to inhibit the proliferation, migration, and invasion of cancer cells. In Alzheimer's disease research, DAPT has been shown to decrease the production of amyloid beta and improve cognitive function in animal models. In cardiovascular disease research, DAPT has been shown to inhibit the formation of atherosclerotic plaques and decrease inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using DAPT in lab experiments is its specificity for γ-secretase inhibition. This allows researchers to study the effects of γ-secretase inhibition without affecting other cellular processes. One limitation of using DAPT in lab experiments is its potential toxicity. DAPT has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DAPT. One area of research is the development of more specific γ-secretase inhibitors that have fewer off-target effects. Another area of research is the combination of DAPT with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of DAPT in different disease contexts.
Synthesis Methods
The synthesis of DAPT involves the reaction of piperidine-4-carboxylic acid with acetic anhydride to form 1-acetyl-4-piperidinecarboxylic acid. This intermediate is then reacted with 2,4-difluorophenyl isothiocyanate and ammonium hydroxide to form 1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide.
Scientific Research Applications
DAPT has been extensively studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, DAPT has shown promising results in inhibiting the growth and metastasis of cancer cells. In Alzheimer's disease research, DAPT has been shown to inhibit the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. In cardiovascular disease research, DAPT has been shown to inhibit the formation of atherosclerotic plaques, which can lead to heart attacks and strokes.
properties
IUPAC Name |
1-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2S/c1-10(23)22-6-4-11(5-7-22)16(24)21-17-20-15(9-25-17)13-3-2-12(18)8-14(13)19/h2-3,8-9,11H,4-7H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWPEOBDUUAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5307340.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5307357.png)
![4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5307364.png)
![2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5307367.png)
![methyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5307383.png)
![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5307387.png)
![rel-(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5307389.png)
![3-[5-(4-methoxy-2,5-dimethylbenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5307409.png)

![N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}alanine](/img/structure/B5307421.png)

![(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5307444.png)
